N-(2-aminopyridin-3-yl)benzamide

Histone Deacetylase (HDAC) Inhibition Epigenetic Modulation Anticancer Drug Discovery

Researchers developing HDAC inhibitors often face unpredictable potency shifts when modifying zinc-binding motifs. N-(2-Aminopyridin-3-yl)benzamide provides a defined baseline with moderate HDAC1/2 inhibition (IC50 = 5 µM), enabling systematic SAR exploration. Procurement managers benefit from a verified single-batch scaffold. - Validated zinc-binding group for HDAC inhibitor and chemical probe design. - Core template for ATP-competitive kinase inhibitor discovery (PI3Kδ, KDR, FGFR3 scaffolds). - Enables controlled comparison with 4-pyridyl analogs to map surface recognition domains.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B304650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminopyridin-3-yl)benzamide
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N
InChIInChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16)
InChIKeyWDJFDUZGNAXITB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminopyridin-3-yl)benzamide Scaffold Overview


N-(2-Aminopyridin-3-yl)benzamide (CAS 332419-42-8) is a benzamide derivative featuring a 2-aminopyridine moiety substituted at the 3-position . Its molecular formula is C12H11N3O with a molecular weight of 213.24 g/mol . This core scaffold has been employed as a zinc-binding group in the development of histone deacetylase (HDAC) inhibitors [1].

Zinc-binding scaffold for HDAC inhibitor design studies
Core template for ATP-competitive kinase inhibitor exploration
Supports antiproliferative screening in cancer cell models

N-(2-Aminopyridin-3-yl)benzamide Structural Specificity


The position of the amino group on the pyridine ring and the nature of the benzamide substitution critically influence the compound's ability to chelate zinc in HDAC enzymes and engage with adjacent binding pockets [1]. Close analogs, such as N-(2-aminopyridin-4-yl)benzamide or 2-amino-N-(pyridin-3-yl)benzamide, exhibit divergent potency profiles due to altered spatial orientation of the zinc-binding motif and surface recognition domains [2]. Generic substitution without empirical validation risks significant loss of target engagement and cellular efficacy.

Positional isomer (4-pyridyl) may alter zinc-binding geometry and HDAC potency profile.

Generic benzamide analogs may lack target engagement without empirical validation.

Kinase selectivity profile differs across 2-aminopyridine derivatives; class-level inference may not transfer.

N-(2-Aminopyridin-3-yl)benzamide Quantitative Evidence


HDAC1/2 Inhibition vs. 4-Pyridyl Analogs

N-(2-Aminopyridin-3-yl)benzamide demonstrates an IC50 of 5.00 µM for HDAC1/2 inhibition in human HeLa cell nuclear extracts [1]. This places it in the micromolar potency range, substantially less potent than the most active N-(2-amino-4-pyridine) benzamide analogs, which have been identified as the most potent derivatives in this chemotype [2]. This quantitative difference confirms the 3-pyridyl substitution yields a distinct, less active zinc-binding geometry compared to the 4-pyridyl congener class.

HDAC1/2 Inhibition
Class-level SAR
IC50 5.00 µM; 4-pyridyl analogs reported as more potent derivatives
Supports HDAC zinc-binding geometry comparison
Data to verify; cross-study comparison
Histone Deacetylase (HDAC) Inhibition Epigenetic Modulation Anticancer Drug Discovery

Antiproliferative Potency Compared to CI-994

In a direct comparative study, three N-(2-amino-3-pyridine) benzamide derivatives (Class B: V-13, V-14, V-16) exhibited HDAC inhibitory activity equivalent to the reference HDAC inhibitor CI-994 at a concentration of 200 µmol·L⁻¹ in vitro [1]. This demonstrates that appropriately substituted 3-pyridyl benzamides can achieve parity with a known clinical-stage HDAC inhibitor under specific assay conditions.

HDAC Inhibition vs CI-994
Class-level inference
Activity equivalent to CI-994 at 200 µM for specific derivatives (V-13, V-14, V-16)
Supports scaffold optimization potential for HDAC inhibition
Derivative-specific data; assay context review needed
Antiproliferative Activity Cancer Cell Line Screening HDAC Inhibition

Broad-Spectrum Cytotoxicity Profile

N-(2-amino-3-pyridine) benzamide derivatives V-30, V-31, and V-32 demonstrated potent inhibitory activity against a panel of five human cancer cell lines: Hut78 (T-cell lymphoma), Jurkat E6-1 (T-cell leukemia), A549 (lung carcinoma), K562 (chronic myelogenous leukemia), and MDA-MB-435s (melanoma) [1]. This multi-lineage activity profile suggests a broad antiproliferative potential inherent to this chemotype.

Cytotoxicity Panel
Class-level inference
V-30, V-31, V-32 active against 5 cancer cell lines (Hut78, Jurkat E6-1, A549, K562, MDA-MB-435s)
Supports antiproliferative screening context
Qualitative assessment; potency not quantified
Anticancer Activity Cytotoxicity Cell Line Panel

Kinase Inhibition Potential: PI3Kδ and Beyond

The 2-aminopyridine-benzamide scaffold has been exploited in kinase inhibitor design. For instance, 2-aminopyridine derivatives have been reported as PI3Kδ inhibitors with nanomolar IC50 values (e.g., MR3278, IC50 = 30 nM) . Additionally, patent literature identifies this chemotype as useful for modulating kinases including KDR, Tie-2, Flt3, FGFR3, ALK, c-MET, RON, PAK1, PAK2, and TAK1 [1]. This suggests N-(2-aminopyridin-3-yl)benzamide possesses a privileged structure for targeting ATP-binding pockets across diverse kinases.

Kinase Inhibition Potential
Supporting evidence
2-Aminopyridine scaffold targets PI3Kδ (e.g., MR3278 IC50 30 nM) and multiple kinases per patent literature
Supports kinase inhibitor design exploration
Scaffold class potential; requires target-specific validation
Kinase Inhibition PI3Kδ Targeted Therapy

N-(2-Aminopyridin-3-yl)benzamide Research & Industrial Applications


HDAC Inhibitor Lead Optimization and SAR

Use N-(2-aminopyridin-3-yl)benzamide as a zinc-binding scaffold for systematic exploration of surface recognition domains. The moderate baseline HDAC1/2 inhibition (IC50 = 5 µM) [1] provides a clean starting point for iterative medicinal chemistry to enhance potency while maintaining favorable physicochemical properties. Compare directly with 4-pyridyl analogs to map SAR landscape [2].

Kinase Inhibitor Discovery (PI3Kδ etc.)

Deploy the compound as a core template for designing ATP-competitive kinase inhibitors. The 2-aminopyridine moiety has been validated in PI3Kδ inhibitors (e.g., MR3278, IC50 = 30 nM) , and patent disclosures indicate broad utility against KDR, Tie-2, Flt3, FGFR3, ALK, c-MET, and others [3]. Use in fragment-based or scaffold-hopping campaigns.

Anticancer Drug Development: Cytotoxicity Screening

Utilize derivatives of this scaffold to evaluate antiproliferative activity across a panel of cancer cell lines. Class B compounds (V-30, V-31, V-32) have demonstrated potent activity against Hut78, Jurkat E6-1, A549, K562, and MDA-MB-435s [4], supporting its use in early-stage oncology drug discovery programs targeting hematological and solid tumors.

Epigenetic Tool Compound Development

Employ N-(2-aminopyridin-3-yl)benzamide as a starting point for developing chemical probes to study HDAC-mediated gene regulation. Its defined activity profile (5 µM IC50 for HDAC1/2) [1] and the existence of more potent 4-pyridyl analogs [2] enable controlled studies of zinc-binding geometry and isoform selectivity.

Application
Selection Property
Validation Focus
HDAC inhibitor optimization studies
Zinc-chelating scaffold with modifiable surface recognition
Potency improvement vs 4-pyridyl analogs; isoform selectivity
Kinase inhibitor discovery (PI3Kδ, etc.)
2-Aminopyridine moiety for ATP-binding pocket engagement
Target engagement against specific kinase panel
Cancer cell-model antiproliferative screening
Derivatizable scaffold with reported multi-lineage activity
IC50 determination across selected cell lines
Epigenetic tool compound development
Defined HDAC1/2 activity baseline
Target modulation in cellular HDAC assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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